![molecular formula C15H13N3O2 B8285717 2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide](/img/structure/B8285717.png)
2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide
Descripción general
Descripción
2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide is a compound that belongs to the class of organic compounds known as pyrrolopyridines. These compounds contain a pyrrole ring fused to a pyridine ring. The compound has gained attention due to its potential biological activities, particularly in the field of cancer research.
Métodos De Preparación
The synthesis of 2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolopyridine core: This can be achieved through a base-mediated cyclization reaction of a suitable precursor, such as 2-bromo-5-iodopyridine, followed by substitution at the N-1 position with a tert-butylcarbonate group.
Introduction of the methoxy group: The methoxy group can be introduced via a nucleophilic substitution reaction using a suitable methoxy donor.
Formation of the benzamide moiety: The benzamide group can be introduced through an amide coupling reaction using a suitable amine and carboxylic acid derivative.
Análisis De Reacciones Químicas
2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur at the pyridine ring, leading to the formation of dihydropyridine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like methoxide ions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide has several scientific research applications, including:
Cancer Research: The compound has shown potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are involved in various types of tumors.
Drug Development: Due to its biological activities, the compound is being explored as a lead compound for the development of new anticancer drugs.
Biological Studies: The compound is used in studies to understand the role of FGFR signaling pathways in cancer progression and resistance to therapy.
Mecanismo De Acción
The mechanism of action of 2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide involves the inhibition of fibroblast growth factor receptors (FGFRs). The compound binds to the FGFRs, preventing their activation and subsequent signaling pathways . This inhibition leads to the suppression of cell proliferation, migration, and invasion, ultimately inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide can be compared with other pyrrolopyridine derivatives, such as:
4-(4-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine: This compound also contains a pyrrolopyridine core and exhibits similar biological activities.
7-Azaindole derivatives: These compounds share a similar pyridine ring structure and are used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory activity against FGFRs, making it a promising candidate for cancer therapy .
Propiedades
Fórmula molecular |
C15H13N3O2 |
|---|---|
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C15H13N3O2/c1-20-13-7-9(4-5-11(13)14(16)19)12-8-18-15-10(12)3-2-6-17-15/h2-8H,1H3,(H2,16,19)(H,17,18) |
Clave InChI |
YHRGEALHJRLPPC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2=CNC3=C2C=CC=N3)C(=O)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
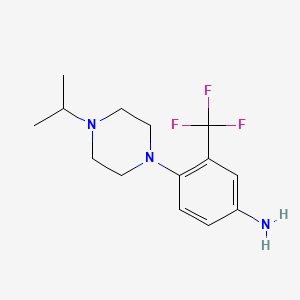
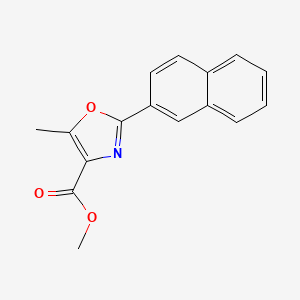
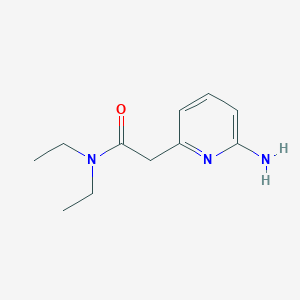
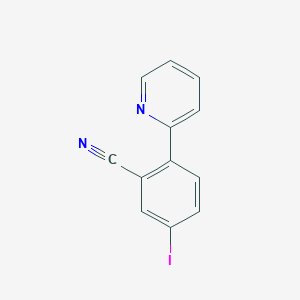
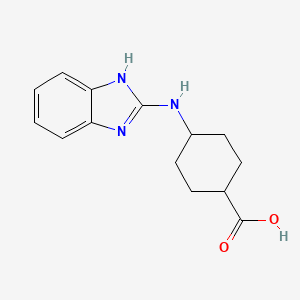
![6-(2,6-dichloro-3,5-dimethoxyphenyl)-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8285656.png)

![2,3-Dichloro-N-[2-(4-methoxy-phenyl)-2-piperidin-1-yl-ethyl]-benzamide](/img/structure/B8285690.png)
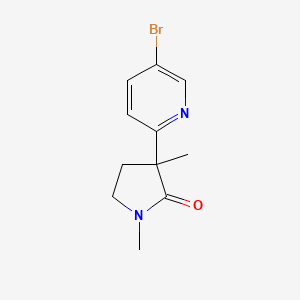
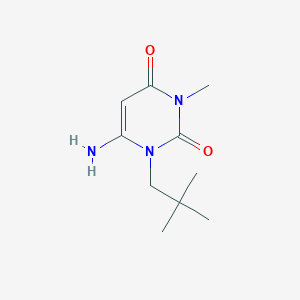
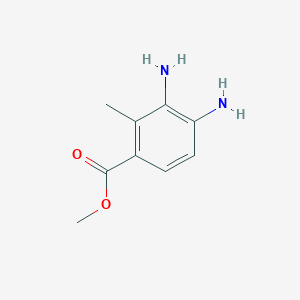
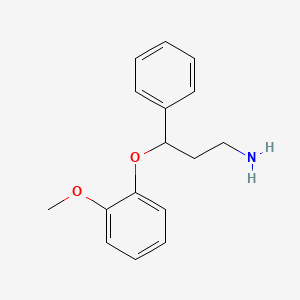
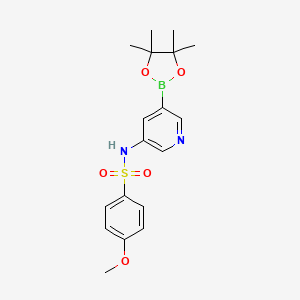
![tert-butyl 5-bromo-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate](/img/structure/B8285715.png)
